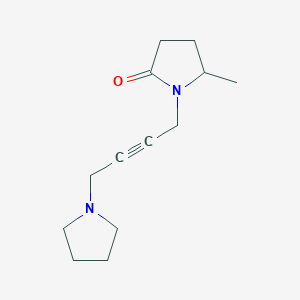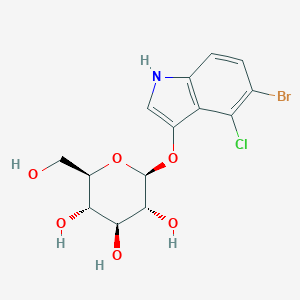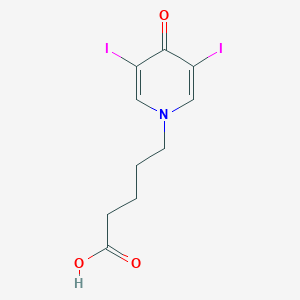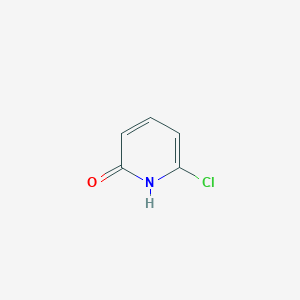
2(1H)-Pyridone, 1-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a heterocyclic organic compound, and has a molecular formula of C8H11NO. In
Mechanism Of Action
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-6-methyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Biochemical And Physiological Effects
Studies have shown that 2(1H)-Pyridone, 1-ethyl-6-methyl- can have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been reported to exhibit neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2(1H)-Pyridone, 1-ethyl-6-methyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 2(1H)-Pyridone, 1-ethyl-6-methyl-. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2(1H)-Pyridone, 1-ethyl-6-methyl- have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesis Methods
The synthesis of 2(1H)-Pyridone, 1-ethyl-6-methyl- can be achieved through various methods, including the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-5-nitropyridine with ethyl acetate, followed by reduction with sodium borohydride. These methods have been reported to yield high purity and good yields of 2(1H)-Pyridone, 1-ethyl-6-methyl-.
Scientific Research Applications
2(1H)-Pyridone, 1-ethyl-6-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential as a scaffold for the development of new drugs.
properties
CAS RN |
19038-36-9 |
|---|---|
Product Name |
2(1H)-Pyridone, 1-ethyl-6-methyl- |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
XVWYRVKVLNYXFA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=O)C |
Canonical SMILES |
CCN1C(=CC=CC1=O)C |
synonyms |
1-Ethyl-6-methyl-2(1H)-pyridone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



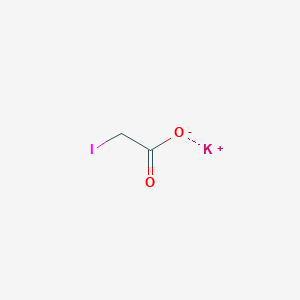
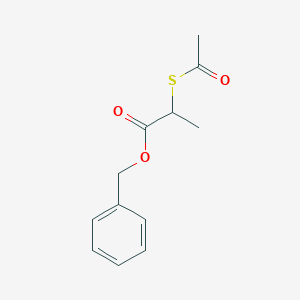

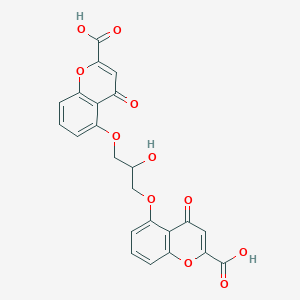
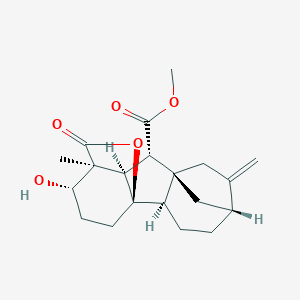
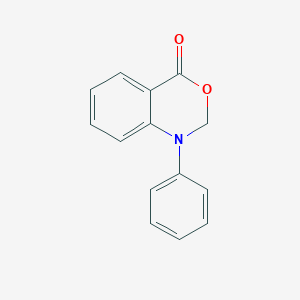

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
